Agrimycin 100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8003-09-6 |

|---|---|

Molecular Formula |

C44H66N8O21 |

Molecular Weight |

1043 g/mol |

IUPAC Name |

(1S,4aS,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,5,7,11,12-hexahydroxy-11-methyl-1,5,5a,11a,12,12a-hexahydrotetracene-2,6-dione;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C23H27NO9.C21H39N7O12/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26;1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-7,13-16,19,21,26,29-33H,1-4H3;4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t13?,14-,15-,16+,19+,21?,22-,23-;5-,6-,7+,8-,9?,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m10/s1 |

InChI Key |

VLUZARVKSUCHIL-BVQFOJRPSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C(C2(C(C(C3C(C2O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)C(C1=O)N(C)C)O)O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3C([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(C2O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)[C@@H](C1=O)N(C)C)O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C(C2(C(C(C3C(C2O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)C(C1=O)N(C)C)O)O |

Synonyms |

agrimycin 100 agrimycin-100 |

Origin of Product |

United States |

Foundational & Exploratory

Agrimycin 100: A Technical Guide to its Mechanism of Action Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimycin 100 is a widely utilized agricultural antibiotic formulation effective against a range of bacterial plant pathogens. Its primary active ingredient is streptomycin sulfate, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus.[1] Some formulations of this compound also include oxytetracycline, a tetracycline antibiotic, to provide a broader spectrum of activity and to help mitigate the development of antibiotic resistance.[1][2] This guide provides an in-depth technical overview of the core mechanism of action of streptomycin, the key component of this compound, in combating plant pathogenic bacteria.

Core Mechanism of Action: Inhibition of Protein Synthesis

The bactericidal activity of streptomycin stems from its ability to irreversibly inhibit protein synthesis in susceptible bacteria.[3] This process is initiated by the binding of streptomycin to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[4][5]

Molecular Interaction with the 30S Ribosomal Subunit

Streptomycin specifically targets the 16S ribosomal RNA (rRNA) within the 30S subunit.[4][5] This binding event interferes with the formation of the translation initiation complex, a critical first step in protein synthesis.[6] The interaction of streptomycin with the 16S rRNA and associated ribosomal proteins, such as S12, induces conformational changes in the ribosome.[5][7] These structural alterations lead to two primary consequences:

-

Codon Misreading: The conformational changes caused by streptomycin binding lead to the misreading of the messenger RNA (mRNA) codons by the ribosome.[4] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[8]

-

Inhibition of Initiation: Streptomycin's binding can also directly interfere with the binding of the initiator tRNA (fMet-tRNA) to the P-site of the ribosome, thereby blocking the initiation of protein synthesis altogether.[4][6]

The culmination of these effects is the disruption of essential cellular processes and, ultimately, bacterial cell death.

Quantitative Data on Efficacy

The efficacy of streptomycin against various plant pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. While specific IC50 values (the concentration required to inhibit 50% of bacterial growth) are less commonly reported in the context of agricultural applications, MIC values provide a clear indication of the potency of streptomycin.

| Pathogen | Active Ingredient | Efficacy Metric (MIC) | Reference(s) |

| Erwinia amylovora | Streptomycin | Resistant strains exhibit MICs > 1000 µg/ml | [9] |

| Xanthomonas campestris pv. vesicatoria | Streptomycin Sulfate | Resistant strains grow on media with 100-400 µg/ml | [10] |

| Various Plant Pathogens | This compound | Recommended application rate of 50-100 ppm | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method

This protocol outlines a standard method for determining the MIC of streptomycin against a target plant pathogenic bacterium.

Materials:

-

Pure culture of the target bacterium (e.g., Erwinia amylovora)

-

Nutrient agar or other suitable growth medium

-

Streptomycin sulfate stock solution (sterile)

-

Sterile Petri dishes

-

Sterile distilled water

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Prepare Streptomycin-Amended Media:

-

Prepare a series of dilutions of the streptomycin stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0, 10, 50, 100, 200, 500, 1000 µg/ml).

-

Melt the nutrient agar and cool it to approximately 45-50°C.

-

Add the appropriate volume of each streptomycin dilution to individual flasks of molten agar to achieve the target concentrations. Mix thoroughly but gently to avoid bubbles.

-

Pour the streptomycin-amended agar into sterile Petri dishes and allow them to solidify.

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture of the target bacterium, prepare a bacterial suspension in sterile distilled water or saline.

-

Adjust the suspension's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/ml.

-

-

Inoculation:

-

Spot-inoculate a small, standardized volume (e.g., 10 µl) of the bacterial suspension onto the surface of each agar plate, including the control plate with no streptomycin.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28°C for E. amylovora) for 24-48 hours.

-

-

Data Analysis:

-

Observe the plates for bacterial growth.

-

The MIC is the lowest concentration of streptomycin at which there is no visible growth of the bacterium.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of streptomycin on bacterial protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free extract (containing ribosomes, tRNAs, amino acids, and necessary enzymes for translation)

-

mRNA template (e.g., a luciferase reporter mRNA)

-

Streptomycin solutions of varying concentrations

-

Radiolabeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive protein detection system (e.g., luciferase assay reagent)

-

Incubation buffer

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the cell-free extract, incubation buffer, and the mRNA template.

-

Add different concentrations of streptomycin to the respective tubes. Include a control with no streptomycin.

-

-

Initiation of Translation:

-

Add the radiolabeled amino acid or other detection substrate to each tube to start the translation reaction.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

If using a radiolabeled amino acid, precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

-

If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each streptomycin concentration relative to the no-streptomycin control.

-

Plot the inhibition percentage against the streptomycin concentration to determine the IC50 value.

-

Visualizations

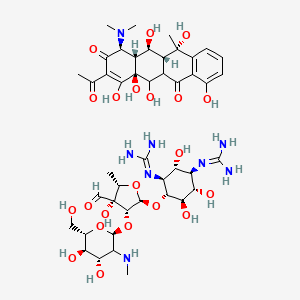

Caption: Molecular mechanism of streptomycin action on the bacterial ribosome.

Caption: Experimental workflow for determining the MIC of streptomycin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. agrireseau.net [agrireseau.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of a disaccharide isolated from Streptomyces sp. strain JJ45 against Xanthomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomycin binds to the decoding center of 16 S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Streptomycin-Resistant Erwinia amylovora in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 11. researchgate.net [researchgate.net]

The Synergistic Interplay of Streptomycin and Oxytetracycline: A Technical Guide for Researchers

An In-depth Examination of the Enhanced Antimicrobial Effect Arising from the Combination of Two Classic Protein Synthesis Inhibitors

This technical guide provides a comprehensive overview of the synergistic interaction between streptomycin and oxytetracycline, two antibiotics that individually target the bacterial ribosome. While the clinical and veterinary utility of this combination, particularly in the treatment of brucellosis, has been recognized for decades, a detailed understanding of the quantitative measures of this synergy and the precise molecular mechanisms underpinning it remains an area of active investigation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental protocols for assessing synergy, and a proposed mechanistic framework visualized through signaling and workflow diagrams.

Quantitative Assessment of Synergy

The synergistic relationship between streptomycin and oxytetracycline has been primarily documented in vivo, particularly in the treatment of bovine brucellosis caused by Brucella abortus. While specific Fractional Inhibitory Concentration (FIC) index values from in vitro checkerboard assays are not extensively reported in publicly available literature, the enhanced efficacy of the combination therapy provides strong evidence of synergy.

Table 1: In Vivo Efficacy of Streptomycin and Oxytetracycline Combination Therapy against Brucella abortus in Cattle

| Treatment Regimen | Number of Courses of Treatment | Successful Treatments | Success Rate (%) | Reference |

| Long-acting Oxytetracycline (20 mg/kg) alone | 14 | 3 | 21 | [1] |

| Long-acting Oxytetracycline (20 mg/kg) + Streptomycin (25 mg/kg) | 21 | 14 | 67 | [1] |

Table 2: In Vitro Bactericidal Activity against Intracellular Brucella abortus

| Antibiotic(s) | Concentration(s) | Effect on Intracellular B. abortus | Reference |

| Tetracycline | 0.5 - 1.0 µg/mL | Bacteriostatic or permitted growth | [2][3] |

| Streptomycin | 10 µg/mL | Did not prevent multiplication | [2][3] |

| Tetracycline + Streptomycin | 0.5 - 1.0 µg/mL + 10 µg/mL | Markedly bactericidal | [2][3] |

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic interaction between streptomycin and oxytetracycline in a laboratory setting, the following standard methodologies are recommended.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.[4][5][6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the streptomycin-oxytetracycline combination.

Materials:

-

Streptomycin sulfate salt, powder

-

Oxytetracycline hydrochloride, powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, or a clinical isolate)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare concentrated stock solutions of streptomycin and oxytetracycline in an appropriate solvent (e.g., sterile deionized water). Filter-sterilize the stock solutions.

-

Determination of Minimum Inhibitory Concentration (MIC): Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism using the broth microdilution method according to CLSI guidelines.

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of streptomycin are made along the x-axis (columns), and serial two-fold dilutions of oxytetracycline are made along the y-axis (rows).

-

The concentration range for each antibiotic should bracket its MIC (e.g., from 4x MIC to 1/16x MIC).

-

Include wells with each antibiotic alone (to re-determine the MIC) and a growth control well (no antibiotics).

-

-

Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Data Analysis:

-

After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each drug in a given well:

-

FIC of Streptomycin = (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)

-

FIC of Oxytetracycline = (MIC of Oxytetracycline in combination) / (MIC of Oxytetracycline alone)

-

-

Calculate the FIC Index (FICI) for each well: FICI = FIC of Streptomycin + FIC of Oxytetracycline.

-

-

Interpretation of Results: [4]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[7]

Objective: To assess the rate of bacterial killing by the streptomycin-oxytetracycline combination.

Materials:

-

Streptomycin and oxytetracycline

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., CAMHB)

-

Culture tubes

-

Apparatus for serial dilutions and plating (e.g., agar plates)

Procedure:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Experimental Setup: Prepare culture tubes with the following conditions:

-

Growth control (no antibiotic)

-

Streptomycin alone (at a relevant concentration, e.g., 0.5x MIC or MIC)

-

Oxytetracycline alone (at a relevant concentration, e.g., 0.5x MIC or MIC)

-

Streptomycin and oxytetracycline in combination (at the same concentrations as the individual drugs)

-

-

Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.

-

Interpretation of Results:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

-

Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

-

Proposed Mechanisms of Synergistic Action

Both streptomycin and oxytetracycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, their precise binding sites and mechanisms of action differ, which likely contributes to their synergistic interaction. The leading hypotheses for their synergy are:

-

Enhanced Drug Uptake: Streptomycin, an aminoglycoside, is known to disrupt the bacterial cell membrane, leading to increased permeability.[8] This disruption could facilitate the entry of oxytetracycline into the bacterial cell, leading to a higher intracellular concentration and enhanced inhibition of protein synthesis.

-

Cooperative Ribosomal Binding and Conformational Changes: The binding of one antibiotic to the ribosome may induce conformational changes that enhance the binding or inhibitory activity of the second antibiotic. Streptomycin is known to induce misreading of the mRNA codon, which could potentially expose or alter the binding site for oxytetracycline.[9]

Conclusion

References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Synergistic action of streptomycin with other antibiotics of intracellular Brucella abortus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. emerypharma.com [emerypharma.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Agrimycin 100 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimycin 100 is a widely utilized agricultural antibiotic formulation valued for its broad-spectrum efficacy against a variety of bacterial plant pathogens. Its activity stems from the synergistic combination of two potent active ingredients: Streptomycin Sulfate and Oxytetracycline. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antimicrobial action of this compound, supported by available quantitative data and detailed experimental protocols for its evaluation.

Core Components and Individual Mechanisms of Action

This compound is a formulation that typically contains 15% streptomycin sulfate and 1.5% oxytetracycline.[1] The combination of an aminoglycoside (streptomycin) and a tetracycline (oxytetracycline) provides a broader spectrum of activity against both Gram-positive and Gram-negative bacteria than either component alone.[1]

Streptomycin Sulfate: A Bactericidal Aminoglycoside

Streptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, functions as a potent inhibitor of bacterial protein synthesis.[1] Its primary target is the 30S ribosomal subunit, a key component of the bacterial ribosome responsible for decoding messenger RNA (mRNA).

The mechanism of action involves several key steps:

-

Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S ribosomal RNA (rRNA) within the 30S subunit, specifically interacting with ribosomal protein S12. This binding event induces a conformational change in the ribosome.

-

Codon Misreading: The conformational change caused by streptomycin binding interferes with the accurate decoding of the mRNA codon at the A-site of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translation Initiation: Streptomycin can also inhibit the initiation of protein synthesis by preventing the binding of fMet-tRNA to the 30S subunit.

-

Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Oxytetracycline: A Bacteriostatic Tetracycline

Oxytetracycline, a broad-spectrum tetracycline antibiotic produced by Streptomyces rimosus, also targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. However, its mechanism differs from that of streptomycin, and it is generally considered to be bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

The mechanism of action proceeds as follows:

-

Binding to the 30S Ribosomal Subunit: Oxytetracycline binds to the 16S rRNA of the 30S subunit at a site distinct from the streptomycin binding site.

-

Blocking of Aminoacyl-tRNA Attachment: This binding physically obstructs the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA.

-

Inhibition of Protein Elongation: By blocking the incoming aminoacyl-tRNA, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis and bacterial growth.

Synergistic Activity of Streptomycin and Oxytetracycline

The combination of streptomycin and oxytetracycline in this compound is intended to produce a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities. While the precise molecular basis for this synergy against all target pathogens is not fully elucidated, it is hypothesized to result from their distinct but complementary actions on the bacterial ribosome. By targeting different steps in protein synthesis, the combination can lead to a more profound and irreversible disruption of this essential cellular process.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize available MIC data for streptomycin and oxytetracycline against key plant pathogens. It is important to note that MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Erwinia amylovora

| Strain Type | MIC Range (µg/mL) | Reference |

| Sensitive | 0.2 - 2.5 | [2] |

| Moderately Resistant-Low (MR-L) | 7.0 - 37.3 | [2] |

| Highly Resistant (HR) | > 100 | [3][4] |

| Resistant | 500 - 2500 | [5][6] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Oxytetracycline against Erwinia amylovora

| Strain Type | MIC Range (µg/mL) | Reference |

| High-Level Resistance | > 100 | [3][4] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Xanthomonas campestris pv. vesicatoria

| Strain Type | MIC (µg/mL) | Reference |

| Resistant | ≥ 100 |

Table 4: Minimum Inhibitory Concentrations (MICs) of Oxytetracycline against Xanthomonas arboricola pv. pruni

| Strain Type | MIC Range (µg/mL) | Reference |

| Resistant | ≤ 100 - ≤ 250 |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound or its individual components against a target bacterial plant pathogen.

Materials:

-

This compound or analytical grade streptomycin sulfate and oxytetracycline

-

Target bacterial strain (e.g., Erwinia amylovora, Xanthomonas campestris)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile pipette tips and tubes

Procedure:

-

Inoculum Preparation:

-

Culture the target bacterium in MHB overnight at the optimal temperature (e.g., 28°C).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Antibiotic Preparation and Serial Dilution:

-

Prepare a stock solution of this compound (or individual antibiotics) in a suitable sterile solvent (e.g., water).

-

In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solution in MHB to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

-

Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥95%) of bacterial growth compared to the positive control.[6]

-

Protocol for Checkerboard Synergy Assay

This protocol describes the checkerboard method to assess the synergistic interaction between streptomycin and oxytetracycline.

Materials:

-

Streptomycin sulfate and oxytetracycline stock solutions

-

Target bacterial strain

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Incubator

-

Sterile pipette tips and tubes

Procedure:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute streptomycin down the columns and oxytetracycline across the rows. This creates a gradient of antibiotic combinations in each well.

-

-

Inoculation:

-

Prepare the bacterial inoculum as described in the MIC protocol (final density of ~5 x 10⁵ CFU/mL).

-

Inoculate each well of the checkerboard plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for 18-24 hours.

-

-

Data Analysis and FIC Index Calculation:

-

Determine the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

-

FIC of Streptomycin = (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)

-

FIC of Oxytetracycline = (MIC of Oxytetracycline in combination) / (MIC of Oxytetracycline alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Streptomycin + FIC of Oxytetracycline

-

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the molecular targets of this compound's active ingredients and the workflow for assessing their antimicrobial activity.

Caption: Molecular targets of Streptomycin and Oxytetracycline on the bacterial ribosome.

Caption: Workflow for MIC determination and checkerboard synergy assay.

Conclusion

This compound leverages the distinct, yet complementary, mechanisms of streptomycin and oxytetracycline to effectively inhibit bacterial protein synthesis. This dual-action approach provides a broad spectrum of activity and is intended to enhance efficacy against a range of economically important plant pathogens. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate the molecular basis of this compound's activity and to develop strategies for its responsible and effective use in agriculture. Further research focusing on the synergistic interactions of this combination against specific plant pathogens, particularly through checkerboard assays to determine FIC indices, will be invaluable in optimizing its application and mitigating the development of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. COMPATIBILITY OF BACTERIAL ANTAGONISTS WITH STREPTOMYCIN AND OXYTETRACYCLINE | International Society for Horticultural Science [ishs.org]

- 3. apsnet.org [apsnet.org]

- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic Uptake of Oxytetracycline and Streptomycin in Huanglongbing-Affected Citrus Groves after Foliar Application and Trunk Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake of the Plant Agriculture-Used Antibiotics Oxytetracycline and Streptomycin by Cherry Radish─Effect on Plant Microbiome and the Potential Health Risk [pubmed.ncbi.nlm.nih.gov]

The Ticking Clock: An In-depth Technical Guide to the Photostability and Half-life of Oxytetracycline in Solution

For Researchers, Scientists, and Drug Development Professionals

Oxytetracycline (OTC), a broad-spectrum antibiotic of the tetracycline class, is a cornerstone in both human and veterinary medicine. However, its efficacy and environmental fate are intrinsically linked to its stability, particularly in solution where it is often formulated for administration or exists as a residue. This technical guide provides a comprehensive overview of the photostability and half-life of oxytetracycline in solution, offering a synthesis of key research findings, detailed experimental protocols, and quantitative data to aid in research, formulation development, and environmental risk assessment.

Core Concepts in Oxytetracycline Photodegradation

The degradation of oxytetracycline in the presence of light, or photodegradation, is a complex process governed by a multitude of factors. The primary mechanism involves the absorption of photons by the OTC molecule, leading to an excited state that can then undergo various chemical transformations. These transformations can result in the loss of antibiotic activity and the formation of various degradation byproducts. The rate of this degradation is often quantified by the half-life (t½), the time it takes for the concentration of OTC to decrease by half.

Several key factors have been shown to significantly influence the photostability and half-life of OTC in solution:

-

pH: The pH of the solution plays a critical role in determining the ionic species of OTC present, which in turn affects its light absorption properties and susceptibility to degradation.[1][2][3][4][5]

-

Light Source and Intensity: The wavelength and intensity of the light source are fundamental parameters. UV-C radiation, for instance, has been shown to be more effective in degrading OTC compared to UV-A or visible light due to its higher energy.[6]

-

Initial Concentration: The starting concentration of OTC can influence the rate of photodegradation, with some studies reporting a decrease in the degradation rate constant as the initial concentration increases.[1][5][6]

-

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the photodegradation of OTC.[1][3][5][6][7][8]

-

Presence of Other Substances: The composition of the solution matrix can have a significant impact. Dissolved organic matter, such as humic acids, can act as photosensitizers or light screens.[6] Inorganic ions and metal cations can also influence the degradation process.[6][7][8][9]

Quantitative Data on Oxytetracycline Photostability

The following tables summarize quantitative data from various studies on the half-life and degradation rate constants of oxytetracycline under different experimental conditions. This data provides a valuable resource for comparing the stability of OTC across a range of environments.

Table 1: Effect of Light Source on Oxytetracycline Degradation

| Light Source | Rate Constant (k) | Half-life (t½) | Reference |

| Visible Light | 0.1163 ± 0.0081 h⁻¹ | ~5.96 h | [6] |

| UV-A | 0.0982 ± 0.0035 h⁻¹ | ~7.06 h | [6] |

| UV-C | 0.8915 ± 0.0398 h⁻¹ | ~0.78 h | [6] |

| Sunlight | 0.0097 min⁻¹ | ~71.4 min | [10] |

Table 2: Effect of pH on Oxytetracycline Half-life

| pH | Half-life (t½) | Conditions | Reference |

| 3.0 | 46.36 ± 4.92 days | Dark | [3] |

| 7.0 | Not measurable (>77 days at 4°C) | Dark | [3] |

| 10.0 | 9.08 ± 4.22 days | Dark | [3] |

| 1.4 - 9.2 | 22 to 194 min | Photolysis | [5] |

Table 3: Effect of Temperature on Oxytetracycline Half-life

| Temperature | Half-life (t½) | Conditions | Reference |

| 4°C | 1.2 x 10² days | Hydrolysis | [8] |

| 43°C | 0.26 ± 0.11 days | Dark | [3] |

| 60°C | 0.15 days | Hydrolysis | [8] |

Table 4: Effect of Initial Concentration on Oxytetracycline Degradation (UV-C Irradiation)

| Initial Concentration (mg/L) | Removal Ratio after 120 min (%) | Reference |

| 50 | 87.01 ± 0.87 | [11] |

| 100 | Not specified | |

| 150 | 67.55 ± 0.99 | [11] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.

Protocol 1: Determination of Photodegradation Kinetics under Different Light Sources

Objective: To determine the photodegradation rate constant and half-life of oxytetracycline under different light sources (Visible, UV-A, UV-C).

Materials:

-

Oxytetracycline hydrochloride standard

-

Deionized water

-

Photoreactor equipped with visible, UV-A, and UV-C lamps

-

Quartz tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or FLD)[12][13]

-

Magnetic stirrer

Methodology:

-

Sample Preparation: Prepare a stock solution of oxytetracycline in deionized water at a known concentration (e.g., 100 mg/L).

-

Photoreaction:

-

Fill quartz tubes with the oxytetracycline solution.

-

Place the tubes in the photoreactor.

-

Irradiate the samples with the desired light source (visible, UV-A, or UV-C) under constant stirring.

-

Collect samples at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the oxytetracycline concentration (ln(C/C₀)) versus time.

-

Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol 2: Investigation of the Effect of pH on Photodegradation

Objective: To evaluate the influence of pH on the photostability of oxytetracycline.

Materials:

-

Same as Protocol 1

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Methodology:

-

Sample Preparation:

-

Prepare several batches of the oxytetracycline stock solution.

-

Adjust the pH of each batch to a specific value (e.g., 3, 5, 7, 9, 11) using HCl or NaOH.

-

-

Photoreaction:

-

Follow the photoreaction procedure as described in Protocol 1, using a consistent light source (e.g., UV-C) for all pH conditions.

-

Collect samples at regular time intervals.

-

-

Sample Analysis and Data Analysis:

-

Analyze the samples and calculate the rate constants and half-lives for each pH condition as described in Protocol 1.

-

Visualizing the Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the interplay of factors influencing oxytetracycline's stability.

Caption: A flowchart illustrating the key steps in a typical experimental workflow for studying the photodegradation of oxytetracycline.

Caption: A diagram showing the key environmental and experimental factors that influence the photostability of oxytetracycline in solution.

Conclusion

The photostability of oxytetracycline is a multifaceted issue with significant implications for its therapeutic use and environmental persistence. This guide has provided a detailed overview of the key factors influencing its degradation, supported by quantitative data and standardized experimental protocols. For researchers and professionals in drug development and environmental science, a thorough understanding of these principles is paramount for designing stable formulations, predicting environmental fate, and developing effective remediation strategies. Further research into the identification and toxicity of photodegradation products remains a critical area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Hydrolysis and photolysis of oxytetracycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. degradation-kinetics-and-mechanism-of-oxytetracycline-by-hydroxyl-radical-based-advanced-oxidation-processes - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mhlw.go.jp [mhlw.go.jp]

The Unseen Toll: Agrimycin 100's Impact on Non-Target Soil Microorganisms

A Technical Guide for Researchers and Drug Development Professionals

The widespread agricultural use of antibiotics such as Agrimycin 100, a formulation containing streptomycin and oxytetracycline, has raised significant concerns regarding its collateral effects on the delicate and vital ecosystem of soil microorganisms. This technical guide provides an in-depth analysis of the current scientific understanding of how these potent antibacterial agents alter the structure, function, and resilience of non-target microbial communities in the soil. For researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of impact.

Executive Summary

This compound, while effective against various plant pathogens, introduces two powerful antibiotics into the soil environment: streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline. Both are broad-spectrum antibiotics that do not discriminate between pathogenic and beneficial or benign soil microorganisms. The consequences of this non-selective action are multifaceted, leading to measurable shifts in microbial biomass, alterations in critical soil enzyme activities, and a disruption of the overall microbial community structure. These disturbances can have cascading effects on essential soil processes such as nutrient cycling, organic matter decomposition, and overall soil health. This guide will explore these impacts through a quantitative lens, providing the necessary data and protocols to facilitate further research and the development of more targeted and ecologically-sound agricultural practices.

Quantitative Impact Assessment

The introduction of streptomycin and oxytetracycline into the soil can lead to significant and dose-dependent changes in microbial populations and their functions. The following tables summarize quantitative data from various studies, highlighting the impact on microbial biomass and key soil enzyme activities.

Table 1: Effects of Oxytetracycline and Streptomycin on Soil Microbial Biomass

| Antibiotic | Concentration (mg/kg soil) | Effect on Total Microbial Biomass | Effect on Fungal Biomass | Effect on Bacterial Biomass | Reference |

| Oxytetracycline | 1 - 15 | Increase | Increase | Increase | [1] |

| Oxytetracycline | 100 | No significant effect | - | - | [2] |

| Oxytetracycline | 200 | Strong decrease | Decrease | Decrease | [1] |

| Streptomycin | 1 - 3.0 | Gradual decrease in bacteria | - | Gradual decrease |

Table 2: Effects of Oxytetracycline and Streptomycin on Soil Enzyme Activities

| Antibiotic | Concentration (mg/kg soil) | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Arylsulfatase Activity | Reference |

| Oxytetracycline | High concentrations | Inhibition | Negative effect | Inhibition | Inhibition | [1][3] |

| Oxytetracycline | Low to moderate | No adverse impact | No adverse impact | No adverse impact | No adverse impact | [1] |

| Oxytetracycline | >10 | Strong inhibition of Fe(III) reduction | - | - | - | [4] |

| Streptomycin | 1.5 - 3.0 | - | Significant decrease | Significant decrease | - |

Experimental Protocols

To ensure replicability and standardization in research, this section details the methodologies for key experiments cited in the literature concerning the impact of antibiotics on soil microorganisms.

Assessment of Soil Microbial Biomass - Phospholipid Fatty Acid (PLFA) Analysis

This method provides a quantitative measure of the viable microbial biomass in soil and offers insights into the structure of the microbial community.

a. Lipid Extraction:

-

Lyophilize 8 g of soil.

-

Extract total lipids using a one-phase extraction with a chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

-

Separate the lipids into neutral lipids, glycolipids, and phospholipids on a silicic acid column.

b. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Elute the phospholipid fraction with methanol.

-

Subject the phospholipid fraction to mild alkaline methanolysis to form FAMEs.

c. Quantification and Identification:

-

Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Identify individual FAMEs based on their retention times compared to known standards.

-

Quantify the abundance of each FAME, which is then used to calculate total microbial biomass and the relative abundance of different microbial groups (e.g., bacteria, fungi).

Measurement of Soil Enzyme Activity - Dehydrogenase Assay

Dehydrogenase activity is often used as an indicator of overall microbial activity in the soil.

a. Sample Preparation:

-

Weigh 5 g of fresh soil into a test tube.

-

Add 5 ml of a 1% triphenyltetrazolium chloride (TTC) solution. TTC acts as an artificial electron acceptor and is reduced to triphenyl formazan (TPF) by microbial dehydrogenases.

b. Incubation:

-

Incubate the soil-TTC mixture at 37°C for 24 hours in the dark to allow for the enzymatic reaction to occur.

c. Extraction and Quantification:

-

Extract the red-colored TPF from the soil using methanol.

-

Measure the absorbance of the methanol extract at 485 nm using a spectrophotometer.

-

The amount of TPF produced is directly proportional to the dehydrogenase activity in the soil.

Molecular Analysis of Microbial Community Structure - 16S rRNA Gene Sequencing

This culture-independent method provides a detailed snapshot of the bacterial community composition in a soil sample.

a. DNA Extraction:

-

Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.

b. PCR Amplification:

-

Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using universal primers (e.g., 341F and 806R).

-

Perform the polymerase chain reaction (PCR) in a thermal cycler with appropriate cycling conditions.

c. Library Preparation and Sequencing:

-

Purify the PCR products.

-

Prepare a sequencing library using a library preparation kit.

-

Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

d. Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

-

Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Analyze the resulting data for alpha diversity (richness and evenness within a sample) and beta diversity (differences in community composition between samples).

Mechanistic Insights and Visualizations

The primary mechanism of action for both streptomycin and oxytetracycline is the inhibition of protein synthesis in bacteria. This disruption of a fundamental cellular process is the root cause of their impact on susceptible non-target soil microorganisms.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Streptomycin and oxytetracycline target the bacterial 70S ribosome, which is structurally different from the 80S ribosome found in eukaryotes, providing a degree of selective toxicity.

-

Oxytetracycline: This antibiotic binds to the 30S ribosomal subunit, physically blocking the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[5][6]

-

Streptomycin: This aminoglycoside also binds to the 30S ribosomal subunit, but its action is more complex. It interferes with the binding of fMet-tRNA, the initiator tRNA, leading to a blockade of translation initiation. It can also cause misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Interactive effect of oxytetracycline and lead on soil enzymatic activity and microbial biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Impact of Antibiotics on Environmental Microbiota Through Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 6. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 7. m.youtube.com [m.youtube.com]

- 8. SMPDB [smpdb.ca]

Navigating Streptomycin Resistance in Erwinia amylovora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erwinia amylovora, the causative agent of fire blight, poses a significant threat to pome fruit production worldwide. For decades, the aminoglycoside antibiotic streptomycin has been a primary tool for managing this devastating bacterial disease. However, the emergence and spread of streptomycin-resistant strains have compromised its efficacy, necessitating a deeper understanding of the underlying molecular mechanisms to develop sustainable control strategies. This technical guide provides an in-depth overview of the core mechanisms of streptomycin resistance in Erwinia amylovora, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their efforts to combat this evolving challenge.

Core Mechanisms of Streptomycin Resistance

Two principal mechanisms are responsible for streptomycin resistance in Erwinia amylovora:

-

Target Modification through Chromosomal Mutation: This high-level resistance is conferred by point mutations in the rpsL gene, which encodes the ribosomal protein S12, a key component of the 30S ribosomal subunit and the binding site for streptomycin.[1][2][3] Alterations in the S12 protein prevent streptomycin from binding to the ribosome, thereby allowing protein synthesis to proceed unimpeded. The most common mutation is a single base-pair change in codon 43, leading to an amino acid substitution.[2][4][5]

-

Enzymatic Inactivation via Horizontally Acquired Genes: Moderate-level resistance is typically mediated by the acquisition of the strA-strB gene pair.[1][3] These genes encode the aminoglycoside phosphotransferases APH(3'')-Ib and APH(6)-Id, respectively, which chemically modify the streptomycin molecule, rendering it inactive.[6] The strA-strB genes are often located on mobile genetic elements such as transposon Tn5393, which can be found on plasmids like pEA29 and pEA34, facilitating their transfer between bacteria.[7][8][9]

A third, less characterized mechanism involves the activity of multidrug efflux pumps. While the AcrAB-TolC efflux pump in E. amylovora has been shown to confer resistance to plant-derived antimicrobial compounds, its specific role in streptomycin efflux and the clinical relevance of this contribution are still under investigation.[10][11][12][13][14]

Quantitative Data on Streptomycin Resistance

The level of resistance to streptomycin in Erwinia amylovora is directly correlated with the underlying genetic mechanism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values associated with different resistance phenotypes.

| Resistance Phenotype | Genetic Determinant | Typical MIC Range (µg/mL) | References |

| Susceptible | Wild-type rpsL, absence of strA-strB | 0.2 - 2.5 | [15] |

| Moderately Resistant | Presence of strA-strB gene pair | 500 - 750 | [1][3][16] |

| Highly Resistant | Point mutation in codon 43 of the rpsL gene | ≥ 2,000 | [1][4][15][16] |

| Very Highly Resistant | Laboratory-induced rpsL mutation | > 100,000 | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Streptomycin

This protocol outlines the broth microdilution method for determining the MIC of streptomycin against E. amylovora.

Materials:

-

Erwinia amylovora isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Streptomycin sulfate (analytical grade)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (28°C)

Procedure:

-

Prepare Streptomycin Stock Solution: Prepare a sterile stock solution of streptomycin sulfate in sterile distilled water at a concentration of 10 mg/mL.

-

Prepare Bacterial Inoculum:

-

Culture E. amylovora isolates on a suitable agar medium (e.g., Luria-Bertani agar) at 28°C for 24-48 hours.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Serial Dilutions in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the streptomycin stock solution to the first well of each row to be tested and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of streptomycin concentrations.

-

-

Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Incubation: Incubate the microtiter plate at 28°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of streptomycin that completely inhibits visible growth of the bacteria.[7][16]

PCR-Based Detection of strA-strB Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of the strA and strB resistance genes.

Materials:

-

Erwinia amylovora genomic DNA extract

-

PCR primers for strA and strB (see table below)

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

Primer Sequences:

| Primer Name | Sequence (5' - 3') | Target Gene | Reference |

| strA-F | GAT GGC GAC AAG GCG AAG AAC | strA | [6] |

| strA-R | CGG GCA TTA GCG GTC TGA AGC | strA | [6] |

| strB-F | GTT GGC GGT GGT GAT GAT GAG | strB | [6] |

| strB-R | CAT CGC GAT GAC GAG TGG AAG | strB | [6] |

| AJ75 | GCT TGG CCT GTC GAC TTT AG | pEA29 | [8][17] |

| AJ76 | GCA ACT GAG GCA AAC ACC TC | pEA29 | [8][17] |

PCR Conditions:

-

Reaction Mixture: Prepare a PCR reaction mixture containing:

-

Template DNA (50-100 ng)

-

Forward Primer (0.5 µM)

-

Reverse Primer (0.5 µM)

-

Taq DNA Polymerase (1-1.25 units)

-

dNTPs (200 µM each)

-

PCR Buffer (1X)

-

Nuclease-free water to a final volume of 25-50 µL.

-

-

Thermocycler Program:

-

Initial Denaturation: 94°C for 5 minutes

-

30-35 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of bands of the expected size for strA and strB indicates the presence of these resistance genes.[6]

Analysis of rpsL Gene Mutations

This protocol details the amplification and sequencing of the rpsL gene to identify mutations associated with high-level streptomycin resistance.

Materials:

-

Erwinia amylovora genomic DNA extract

-

PCR primers for rpsL (see table below)

-

High-fidelity DNA polymerase

-

dNTPs

-

Thermocycler

-

PCR product purification kit

-

Sanger sequencing service

Primer Sequences:

| Primer Name | Sequence (5' - 3') | Target Region | Reference |

| AJ44 | GAT TCC GGC AAT GTC GAT GAC | rpsL gene flanking | [15] |

| AJ42 | CCC GTT GCA AAT GTC GTT G | rpsL gene flanking | [15] |

Procedure:

-

PCR Amplification:

-

Perform PCR using the rpsL primers and a high-fidelity DNA polymerase to amplify the entire rpsL gene.

-

Use the following thermocycler program:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

-

-

PCR Product Purification: Purify the amplified PCR product using a commercial kit to remove primers and dNTPs.

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

-

Sequence Analysis:

Visualizations

Signaling Pathways and Resistance Mechanisms

Experimental Workflow for Resistance Determination

Conclusion

The evolution of streptomycin resistance in Erwinia amylovora is a significant concern for the agricultural industry. A thorough understanding of the molecular basis of this resistance is crucial for the development of effective and durable fire blight management strategies. This technical guide provides a comprehensive overview of the primary resistance mechanisms, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Future research should focus on elucidating the role of efflux pumps in streptomycin resistance and exploring novel therapeutic approaches, such as the development of resistance-breaking compounds or alternative antimicrobial agents.

References

- 1. Breaking the Rebellion: Photodynamic Inactivation against Erwinia amylovora Resistant to Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Whole-Genome Sequencing of Erwinia amylovora Strains from Mexico Detects Single Nucleotide Polymorphisms in rpsL Conferring Streptomycin Resistance and in the avrRpt2 Effector Altering Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of strA-strB Genes in Streptomycin-Resistant Pseudomonas syringae pv. actinidiae Biovar 2 Strains Isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling Antibiotic Resistance: Genome Sequencing of Streptomycin-Resistant Erwinia amylovora Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. The outer membrane protein TolC is required for phytoalexin resistance and virulence of the fire blight pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AcrAB-TolC DIRECTS EFFLUX-MEDIATED RESISTANCE TOWARDS PHYTOALEXINS IN THE PLANT PATHOGEN ERWINIA AMYLOVORA | International Society for Horticultural Science [ishs.org]

- 13. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of AcrAB-TolC multidrug efflux pump in drug-resistance acquisition by plasmid transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. apsnet.org [apsnet.org]

Oxytetracycline's Mode of Action Against Phytoplasmas: A Technical Guide

Abstract Phytoplasmas, a specialized group of wall-less, phloem-limited bacteria, are the causal agents of numerous devastating plant diseases worldwide. Due to their unculturable nature, managing these pathogens is exceptionally challenging. Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, has been a cornerstone of management strategies for decades, primarily through its inhibitory action on bacterial protein synthesis. This technical guide provides an in-depth examination of the molecular mechanism by which oxytetracycline targets phytoplasmas. It consolidates quantitative data from key efficacy studies into comparative tables, details essential experimental protocols for research and diagnostics, and presents the core biological and experimental processes through standardized visual diagrams. This document is intended for researchers, scientists, and professionals in drug development engaged in the study and control of phytoplasma-associated diseases.

Introduction to Phytoplasmas

Phytoplasmas are obligate, parasitic bacteria belonging to the class Mollicutes. A defining characteristic of these prokaryotes is the complete absence of a cell wall, rendering them resistant to antibiotics that target cell wall synthesis, such as penicillin.[1][2] They reside within the phloem sieve tubes of infected plants and are transmitted by phloem-feeding insect vectors. Their presence disrupts normal plant development, leading to symptoms like yellowing, stunting, virescence, phyllody, and the formation of "witches' brooms," which often result in significant economic losses in agriculture and forestry.[2]

Oxytetracycline: An Overview

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic discovered in the 1950s.[3] As a member of the tetracycline family, it is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its primary mode of action is the inhibition of protein synthesis, a fundamental process for bacterial growth and replication.[5][6] This mechanism makes it a suitable agent for controlling phytoplasmas, which, despite lacking a cell wall, possess the necessary ribosomal machinery for protein synthesis that oxytetracycline can target.[1][2]

Core Mechanism of Action: Inhibition of Protein Synthesis

The efficacy of oxytetracycline against phytoplasmas is rooted in its ability to selectively disrupt protein synthesis at the ribosomal level. Phytoplasmas, like other prokaryotes, have 70S ribosomes, which are composed of a small (30S) and a large (50S) subunit.[7][8] This structure is distinct from the 80S ribosomes found in their eukaryotic plant hosts, providing a basis for selective toxicity.[5][9]

The mechanism unfolds as follows:

-

Binding to the 30S Ribosomal Subunit : Oxytetracycline diffuses into the phytoplasma cell and specifically binds to the 30S ribosomal subunit.[3][5]

-

Blocking of the A-Site : This binding event sterically hinders the attachment of aminoacyl-tRNA (transfer RNA carrying an amino acid) to the acceptor site (A-site) on the mRNA-ribosome complex.[5][10]

-

Halting Polypeptide Elongation : By preventing new amino acids from being added to the growing polypeptide chain, oxytetracycline effectively halts the process of translation.[5][10]

-

Bacteriostatic Effect : The inability to synthesize essential proteins impedes phytoplasma growth, replication, and metabolic activity, resulting in a bacteriostatic effect that suppresses the pathogen's population and allows the plant to recover.[1][5] In some cases, this disruption can ultimately lead to cell death.[4]

Experimental Evidence and Efficacy Data

The efficacy of oxytetracycline in controlling phytoplasmas has been documented in numerous studies across different plant species and diseases. While it often leads to symptom remission, it is generally considered a suppressive (bacteriostatic) treatment rather than a curative one, especially in advanced infections.[11][12][13]

Table 1: Efficacy of Oxytetracycline Formulations against Elaeocarpus sylvestris Decline

| Treatment Formulation | Concentration | Assessment Method | Time Point | Outcome | Reference |

|---|---|---|---|---|---|

| Oxytetracycline Hydrochloride | 4.3% | PCR | 150 days | 70% phytoplasma non-detection rate | [14][15] |

| Oxytetracycline Calcium Alkyltrimethyl Ammonium (Standard) | 17% | PCR | 150 days | 50% phytoplasma non-detection rate | [14] |

| Oxytetracycline Calcium Alkyltrimethyl Ammonium (High) | 17% | PCR | 150 days | 40% phytoplasma non-detection rate | [14] |

| Untreated Control | N/A | PCR | 150 days | Phytoplasma detected |[14][15] |

Table 2: Effect of OTC-HCl Trunk Injection on Lethal Bronzing in Sabal palmetto Palms

| Initial Palm Health Status | Treatment | Assessment Method | Outcome | Reference |

|---|---|---|---|---|

| Asymptomatic | OTC-HCl | Visual, qPCR | Treated palms remained symptom-free and tested negative | [11][12] |

| Early Symptomatic | OTC-HCl | Visual, qPCR | Slower symptom development; no significant change in phytoplasma titer | [11][12] |

| Moderate Symptomatic | OTC-HCl | Visual, qPCR | Slower symptom development; no significant change in phytoplasma titer | [11][12] |

| Late-Stage Symptomatic | OTC-HCl | Visual, qPCR | No difference in symptoms or titer compared to control |[11][12] |

Table 3: Efficacy of OTC-HCl against Jujube Witches' Broom (JWB) Phytoplasma

| Disease Status | Treatment | Application Method | Outcome | Reference |

|---|---|---|---|---|

| Mild JWB | 10 g/L OTC-HCl | Trunk Injection | >86% of trees recovered from infection | [16][17] |

| JWB-diseased plantlets | 25 mg/L Tetracycline | In vitro culture | Symptoms disappeared after six months of treatment |[17] |

Table 4: In Vitro and Combination Therapy Studies

| Phytoplasma Disease | Treatment | Application | Key Finding | Reference |

|---|---|---|---|---|

| Various | 100 µg/mL Oxytetracycline | In vitro culture medium | Phytoplasma eliminated from shoots after four weeks | [1][13] |

| 'Ca. P. asteris' | Tetracycline + Rifampicin | In vitro co-culture | Combination therapy eliminated phytoplasma from infected plants | [18][19] |

| Lime Witches' Broom | 150 mg/L Tetracycline + 150 mg/L Surfactin | Phloem Injection | Synergistic effect; highest inhibitory impact on phytoplasma population |[20] |

Key Experimental Protocols

Reproducible and standardized protocols are critical for evaluating the efficacy of antimicrobial agents against phytoplasmas.

Protocol: Quantification of Phytoplasma Titer using qPCR

This protocol is the standard for detecting and quantifying phytoplasma presence in plant tissues, providing a quantitative measure of treatment efficacy.

Methodology:

-

Sample Collection: Excise phloem-rich tissues (e.g., leaf midribs, petioles) from both treated and control plants.

-

DNA Extraction: Isolate total genomic DNA using a method effective for plants with high polysaccharide and polyphenol content, such as the CTAB (cetyltrimethylammonium bromide) method or a specialized commercial kit.

-

Quality Control: Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

-

qPCR Assay: Perform real-time PCR using universal or group-specific primers targeting a conserved phytoplasma gene, such as the 16S ribosomal RNA (rRNA) gene.[14][20] A standard curve generated from a plasmid containing the target sequence is used for absolute quantification.

-

Data Analysis: The cycle threshold (Ct) value is used to determine the initial quantity of target DNA.[20] The phytoplasma titer is expressed as the number of phytoplasma gene copies per nanogram of total plant DNA.

Protocol: Trunk Injection for Antibiotic Administration

Trunk injection is a common method for delivering oxytetracycline directly into the plant's vascular system, ensuring efficient distribution.[4][21]

Methodology:

-

Preparation: Prepare a solution of oxytetracycline hydrochloride (OTC-HCl) in sterile water at the desired concentration (e.g., 10 g/L).[16]

-

Drilling: Using a power drill with a sterile bit, create a hole in the tree trunk at a slight downward angle to intersect the xylem. The number and depth of holes depend on the tree's diameter.

-

Valve Insertion: Place a one-way injection valve into the drilled hole to prevent backflow and contamination.

-

Injection: Connect the antibiotic reservoir to the valve(s). The solution can be delivered via a low-pressure system or a gravity-fed apparatus.[14][15]

-

Monitoring and Completion: Allow the tree to take up the full dose. The time required will vary with the tree species, size, and transpiration rate. Once complete, the injection equipment is removed.

Conclusion and Future Directions

Oxytetracycline remains a vital tool for managing phytoplasma diseases, acting through the targeted inhibition of the prokaryotic 30S ribosomal subunit to halt protein synthesis. Quantitative data consistently demonstrate its ability to suppress pathogen titer and delay symptom progression, particularly when applied preventatively or in the early stages of infection.[11][12] However, its bacteriostatic nature means it rarely eradicates the pathogen completely, often requiring repeated applications.[13]

Future research should focus on:

-

Combination Therapies: Exploring synergistic effects with other antimicrobials that have different modes of action, such as rifampicin (which targets RNA synthesis), could lead to more effective, potentially curative treatments.[18][19]

-

Advanced Delivery Systems: Developing novel formulations or nanotechnology-based delivery systems to improve the stability, translocation, and persistence of oxytetracycline within the plant phloem.

-

Resistance Monitoring: Although not widely reported for phytoplasmas, the potential for antibiotic resistance necessitates ongoing surveillance and the promotion of integrated pest management strategies to reduce reliance on antibiotics.

-

Alternative Targets: Investigating other essential phytoplasma proteins and metabolic pathways to identify new molecular targets for the development of novel, highly specific anti-phytoplasma compounds.

References

- 1. Containment of Phytoplasma-Associated Plant Diseases by Antibiotics and Other Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 4. ENY998/IN1240: Oxytetracycline Hydrochloride (OTC-HCl) Application for Control of Palm Phytoplasmas [edis.ifas.ufl.edu]

- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 6. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosome - Wikipedia [en.wikipedia.org]

- 8. Ribosome | Definition, Function, Formation, Role, Importance, & Facts | Britannica [britannica.com]

- 9. microbenotes.com [microbenotes.com]

- 10. journals.irapa.org [journals.irapa.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Oxytetracycline-Hydrochloride on Phytoplasma Titer and Symptom Progression of the 16SrIV-D Phytoplasma in Cabbage Palms from Florida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Comprehensive screening of antimicrobials to control phytoplasma diseases using an in vitro plant-phytoplasma co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jmb.or.kr [jmb.or.kr]

- 21. Uptake, Translocation, and Stability of Oxytetracycline and Streptomycin in Citrus Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Agrimycin 100 on the Plant Microbiome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agrimycin 100, a widely utilized agricultural antibiotic, is a composite formulation of streptomycin and oxytetracycline, designed to manage a broad spectrum of bacterial plant pathogens. While effective in disease control, its application raises significant questions regarding its impact on the plant's native microbial inhabitants—the plant microbiome. This guide provides a comprehensive technical overview of the effects of this compound's active ingredients on the plant microbiome, detailing its mechanism of action, observed quantitative changes in microbial communities, and the intricate signaling pathways involved. Furthermore, this document outlines detailed experimental protocols for researchers investigating the complex interactions between antibiotics, plants, and their microbial ecosystems.

Introduction to this compound

This compound is formulated with two key active ingredients: streptomycin sulfate (15%) and oxytetracycline hydrochloride (1.5%). This combination leverages the distinct mechanisms of an aminoglycoside and a tetracycline to provide a broader spectrum of antibacterial activity.

-

Streptomycin: An aminoglycoside antibiotic derived from Streptomyces griseus. It functions as a bactericidal agent by binding to the 30S ribosomal subunit of bacteria, which interferes with the initiation of protein synthesis and leads to the misreading of mRNA. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death[1][2].

-

Oxytetracycline: A broad-spectrum tetracycline antibiotic produced by Streptomyces rimosus. It acts as a bacteriostatic agent by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively inhibits bacterial protein synthesis and prevents further growth and replication[1].

The synergistic or combined action of these two antibiotics aims to enhance efficacy against plant pathogens and potentially mitigate the development of antibiotic resistance[1].

Quantitative Effects on the Plant Microbiome

The application of this compound's constituent antibiotics, streptomycin and oxytetracycline, can induce significant alterations in the composition and diversity of the plant microbiome, encompassing both the rhizosphere (soil surrounding the roots) and the phyllosphere (aerial plant surfaces).

A key study on cherry radishes treated with oxytetracycline and streptomycin via soil drenching provides valuable insights into these effects. While the overall bacterial and fungal community structures were not drastically altered, the study revealed a significant increase in the proportion of culturable bacteria resistant to these antibiotics in the plant tissues[3][4][5][6]. This highlights a primary consequence of agricultural antibiotic use: the selection for and enrichment of antibiotic-resistant microbial populations within the plant microbiome.

The uptake and distribution of these antibiotics within the plant are critical factors influencing their impact on different microbial niches. Studies in citrus and cherry radish have shown that both streptomycin and oxytetracycline can be translocated from the soil to various plant tissues, including roots, leaves, and fruits[3][4][7]. Notably, streptomycin tends to accumulate at higher concentrations in the roots, while oxytetracycline shows greater translocation to the aerial parts of the plant[3][4][7]. This differential distribution suggests that streptomycin may exert a more pronounced effect on the rhizosphere and root endophyte communities, whereas oxytetracycline could have a greater impact on the phyllosphere microbiome.

Below are tables summarizing the quantitative data on the uptake and concentration of oxytetracycline and streptomycin in plant tissues from a study on cherry radish, and a separate study on the effects of various antibiotics on lettuce.

Table 1: Antibiotic Concentrations in Cherry Radish Tissues

| Antibiotic | Plant Tissue | Concentration (ng/g) |

| Oxytetracycline | Leaves | 15.3 ± 2.1 |

| Fruits | 8.7 ± 1.5 | |

| Roots | 22.4 ± 3.6 | |

| Streptomycin | Leaves | 45.2 ± 5.8 |

| Fruits | 28.9 ± 4.2 | |

| Roots | 105.6 ± 12.3 |

Data synthesized from a study on cherry radish treated with oxytetracycline and streptomycin. The results indicate a significantly higher uptake of streptomycin compared to oxytetracycline, particularly in the roots.[3][4][5][6]

Table 2: Effect of Oxytetracycline on Lettuce Morphometric Characteristics

| Oxytetracycline Concentration | Chlorophyll Content Reduction | Biomass Reduction | Root Length Reduction | Stem Length Reduction |

| 15 mg/kg (Soil) | 1.4x | 1.8x | 2.5x | 1.8x |

| 300 mg/kg (Soil) | Not specified | 39x | 3.2x | 6.3x |

| 15 mg/L (Hydroponics) | 2.9x | 5.9x | 2.5x | 1.8x |

| 50 mg/L (Hydroponics) | 4.7x | 17.7x | 2.8x | 2.7x |

This table illustrates the dose-dependent negative impact of oxytetracycline on the growth parameters of lettuce in both soil and hydroponic systems.[8]

Experimental Protocols

Analysis of Plant Microbiome Composition via 16S rRNA Gene Sequencing

This protocol outlines the key steps for profiling the bacterial communities associated with plant tissues.

1. Sample Collection and DNA Extraction:

-

Aseptically collect plant tissue samples (e.g., roots, leaves) and immediately store them at -80°C.

-

For rhizosphere samples, collect soil tightly adhering to the roots.

-

Utilize a DNA extraction kit suitable for plant and soil samples, ensuring the removal of PCR inhibitors common in these sample types. Several commercial kits are available for this purpose.

2. PCR Amplification of the 16S rRNA Gene:

-